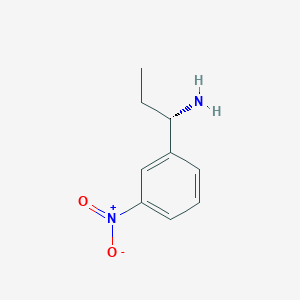

(1S)-1-(3-nitrophenyl)propan-1-amine

Description

Contextualization within Modern Organic Chemistry Research and Asymmetric Synthesis

Modern organic chemistry is increasingly focused on the precise, efficient, and stereocontrolled synthesis of complex molecules. In this context, asymmetric synthesis—the synthesis of a chiral compound in an optically pure form—is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific three-dimensional structure. yale.edu (1S)-1-(3-nitrophenyl)propan-1-amine is a quintessential example of a chiral building block. Chiral amines are integral to many drugs and drug candidates, and their synthesis is a major focus of academic and industrial research. yale.edusigmaaldrich.com The development of methods to produce such amines with high enantiomeric purity is a key objective in asymmetric synthesis. rsc.org The presence of both a chiral amine and a functionalizable nitroaromatic group within the same molecule positions this compound as a valuable synthon, or starting material, for creating more complex, high-value chiral molecules.

Significance of Chiral Amines and Nitroaromatic Compounds in Synthetic Methodologies and Theoretical Studies

The academic significance of this compound is derived from the distinct and powerful properties of its two primary structural components: the chiral amine and the nitroaromatic ring.

Chiral Amines: This class of compounds is fundamental to asymmetric synthesis. sigmaaldrich.com They are widely used as:

Chiral Building Blocks: Incorporated directly into the final structure of natural products and pharmaceuticals, establishing a key stereocenter. researchgate.netresearchgate.net

Chiral Catalysts: Acting as organocatalysts to induce enantioselectivity in a wide range of chemical transformations. cuni.cz

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved and recovered.

Resolving Agents: Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. sigmaaldrich.com

The stereoselective synthesis of chiral amines is therefore a pivotal area of research, with methodologies like asymmetric reductive amination being central to the field. researchgate.net

Nitroaromatic Compounds: These compounds are cornerstones of industrial and laboratory synthesis. researchgate.netnih.gov The nitro group (-NO2) is a strong electron-withdrawing group, which imparts unique reactivity to the aromatic ring. numberanalytics.comwikipedia.org This property makes nitroaromatics:

Versatile Intermediates: The nitro group can be readily transformed into a wide array of other functional groups, most notably amines (R-NH2) through reduction. researchgate.netwikipedia.orgnumberanalytics.com This conversion is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comnih.gov

Modifiers of Aromatic Reactivity: The presence of a nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position, while simultaneously activating it for nucleophilic aromatic substitution. nih.govwikipedia.org

The combination of these two motifs in this compound provides a molecule with a defined stereocenter and a highly versatile functional "handle" for further chemical modification.

| Structural Feature | Significance in Synthetic & Theoretical Chemistry |

| (1S)-Chiral Amine | Source of chirality, crucial for asymmetric synthesis; acts as a building block for pharmaceuticals, a component of catalysts, or a resolving agent. sigmaaldrich.comresearchgate.net |

| 3-Nitrophenyl Group | The nitro group is strongly electron-withdrawing, directing further electrophilic substitutions to the meta positions and activating the ring for nucleophilic substitution. nih.govwikipedia.org |

| Nitro Group (-NO2) | A versatile functional group that can be readily reduced to an amine (-NH2), providing a key pathway for synthesizing anilines and other nitrogen-containing compounds. researchgate.netwikipedia.orgnumberanalytics.com |

Historical Overview of Research into Structurally Related Chiral Amines and Nitrophenyl Derivatives

The study of compounds structurally related to this compound is built upon more than a century of chemical discovery. Research into nitroaromatic compounds dates back to the 19th century with the first synthesis of nitrobenzene. researchgate.netnumberanalytics.com Electrophilic aromatic nitration quickly became a fundamental and indispensable transformation in organic synthesis, enabling the production of countless dyes, explosives, and pharmaceutical precursors. researchgate.netnumberanalytics.com

The development of synthetic methods for chiral amines is a more recent, yet equally impactful, chapter in chemical history. For decades, the primary method for obtaining enantiomerically pure amines was the resolution of racemic mixtures. However, the late 20th and early 21st centuries saw a surge in the development of asymmetric synthesis methodologies. A landmark achievement in this area was the development of tert-butanesulfinamide as a versatile chiral reagent by the Ellman laboratory, which has been used on industrial scales for the asymmetric synthesis of a vast array of chiral amines. yale.edu This and other related methodologies, including asymmetric hydroamination and various forms of reductive amination, have transformed the ability of chemists to access stereochemically pure amine building blocks. researchgate.net

Current Research Gaps and Emerging Opportunities in the Investigation of this compound

While the fundamental chemistry of chiral amines and nitroaromatics is well-established, significant research gaps and opportunities remain, particularly concerning the specific applications of this compound. Much of the current literature focuses on general methodologies rather than the specific utility of this particular compound.

Emerging opportunities for this molecule likely lie in its application within cutting-edge synthetic strategies:

Development of Novel Chiral Ligands and Catalysts: The amine functionality can be used to coordinate with transition metals, while the nitrophenyl group allows for electronic tuning of the resulting catalyst. Research is needed to explore its potential in creating new catalysts for asymmetric reactions.

Application in Continuous Flow Synthesis: Modern pharmaceutical production is increasingly moving towards continuous flow processes for improved efficiency and safety. rsc.org Investigating the use of this compound or its derivatives as catalysts or synthons in continuous flow systems is a clear area for future research. nih.gov

Precursor for Complex Pharmaceutical Scaffolds: The unique combination of a meta-nitro substituent and a chiral propylamine (B44156) side chain makes it an interesting starting point for the synthesis of complex, biologically active molecules. rsc.org Its potential as a key intermediate in the synthesis of novel therapeutic agents remains largely unexplored.

Biocatalysis and Chemoenzymatic Synthesis: There is an increasing drive to develop greener and more sustainable synthetic methods. researchgate.net Exploring the use of enzymes to either synthesize this compound or to use it as a substrate for further enantioselective transformations represents a significant research opportunity.

In essence, while the foundational knowledge exists, the specific characterization and application of this compound in advanced, high-value synthetic contexts is an open field for investigation.

| Property | Value |

| Compound Name | This compound hydrochloride |

| CAS Number | 873893-97-1 |

| Molecular Weight | 216.67 g/mol |

| Melting Point | 231-232 °C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

874098-11-0 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(1S)-1-(3-nitrophenyl)propan-1-amine |

InChI |

InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m0/s1 |

InChI Key |

ONWQSIRAWSRGBH-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 3 Nitrophenyl Propan 1 Amine and Its Stereoisomers

Asymmetric Synthesis Strategies

The primary challenge in synthesizing (1S)-1-(3-nitrophenyl)propan-1-amine lies in the creation of the single stereocenter at the carbon atom bearing the amino group. Modern asymmetric synthesis offers powerful solutions to this challenge, broadly categorized into catalytic enantioselective methods and substrate-controlled diastereoselective methods using chiral auxiliaries.

Chiral Auxiliary-Mediated Synthesis

An alternative to catalytic enantioselective reactions is the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. The newly formed stereocenter is thus established under the control of the existing stereocenter of the auxiliary.

For the synthesis of this compound, a key step would be the diastereoselective addition of an ethyl nucleophile (e.g., from ethylmagnesium bromide or ethyllithium) to a C=N bond precursor containing a chiral auxiliary. A prominent example of this approach is the use of N-tert-butanesulfinamide (Ellman's auxiliary). osi.lv

The synthesis would begin with the condensation of 3-nitrobenzaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The subsequent addition of an ethyl Grignard reagent to this imine proceeds through a six-membered ring transition state, where the magnesium cation coordinates to both the imine nitrogen and the sulfinyl oxygen. nih.govnih.gov This rigid chelated intermediate forces the ethyl group to attack from the less sterically hindered face, leading to high diastereoselectivity. nih.gov The stereochemistry of the final product is dependent on the stereochemistry of the chosen sulfinamide auxiliary.

| Chiral Auxiliary | Substrate (Imine) | Organometallic Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| (S)-N-tert-butanesulfinamide | N-benzylidene | EtMgBr | CH₂Cl₂ | 94 | 98:2 | nih.gov |

| (R,R)-Pseudoephenamine | N-propionyl amide | Allyl Iodide (after enolization) | THF | - | >95:5 | nih.gov |

| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-propionyl oxazolidinone | Allyl Iodide (after enolization) | THF | - | 98:2 | williams.edu |

A crucial final step in any chiral auxiliary-based synthesis is the clean and efficient removal of the auxiliary to reveal the desired product without racemization of the newly created stereocenter. For N-tert-butanesulfinyl amides, the sulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the free primary amine hydrochloride. osi.lv The chiral auxiliary, tert-butanesulfinamide, can often be recovered and reused, adding to the practicality of this method. This step effectively constitutes the amination of the precursor carbonyl compound, delivering the final chiral amine product in high enantiomeric purity.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These methods often rely on the use of small, chiral organic molecules to catalyze enantioselective transformations under mild reaction conditions.

Enantioselective Amination Reactions

Asymmetric Michael Additions to Nitroalkenes

An alternative and widely utilized organocatalytic strategy for the synthesis of chiral amines involves the asymmetric Michael addition of nucleophiles to nitroalkenes. In the context of synthesizing 1-(3-nitrophenyl)propan-1-amine, this would conceptually involve the addition of a suitable nucleophile to a precursor such as 1-nitro-2-(3-nitrophenyl)prop-1-ene. However, a more common and analogous approach is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by reduction.

A pertinent strategy for obtaining the carbon skeleton and stereochemistry of the target molecule is the asymmetric Michael addition of aldehydes or ketones to β-nitrostyrenes, which is a well-established organocatalytic transformation. For instance, the reaction of propanal with 1-nitro-3-(prop-1-en-1-yl)benzene in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, would proceed through a chiral enamine intermediate. This intermediate would then attack the nitroalkene in a stereocontrolled manner. Subsequent reduction of the nitro group and the aldehyde functionality would lead to the desired chiral amine.

The diastereoselectivity and enantioselectivity of these reactions are often high, as demonstrated in related systems. The use of bifunctional organocatalysts, such as thiourea-based catalysts, can further enhance stereocontrol through hydrogen bonding interactions with the nitro group of the electrophile.

| Catalyst Type | Typical Substrates | Key Features |

| Chiral Phosphoric Acids | Imines | Activation of the imine through hydrogen bonding, leading to enantioselective nucleophilic attack. |

| Diarylprolinol Silyl Ethers | Aldehydes and α,β-unsaturated nitroalkenes | Formation of a chiral enamine intermediate that directs the stereochemical outcome of the Michael addition. |

| Thiourea-based Catalysts | Ketones/Aldehydes and nitroalkenes | Bifunctional activation through enamine formation and hydrogen bonding to the nitro group. |

Resolution Techniques for Enantiomeric Separation

Diastereomeric Salt Formation

The most common method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orggavinpublishers.com This technique exploits the fact that diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org

While specific experimental data for the resolution of racemic 1-(3-nitrophenyl)propan-1-amine is not extensively documented in readily available literature, a study on the resolution of the structurally similar compound, 1-phenylpropane-amine, provides a valuable precedent. gavinpublishers.com In this study, tartaric acid was successfully employed as the resolving agent. gavinpublishers.com

The choice of the chiral resolving agent is critical for a successful diastereomeric salt resolution. wikipedia.org For the resolution of a basic compound like 1-(3-nitrophenyl)propan-1-amine, a chiral acid is the resolving agent of choice. Commonly used chiral acids include:

Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)

Mandelic acid and its derivatives

Camphorsulfonic acid

Chiral phosphoric acids

The selection process is often empirical and may require screening a variety of resolving agents and solvents to find the optimal combination that yields well-defined crystals and a significant difference in the solubility of the two diastereomeric salts. wikipedia.org The interaction between the amine and the chiral acid, which dictates the stability and crystal packing of the resulting diastereomeric salt, is influenced by factors such as steric hindrance, hydrogen bonding, and π-π stacking interactions.

| Chiral Resolving Agent | Class | Typical Applications |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of racemic amines. gavinpublishers.com |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Resolution of racemic amines and alcohols. |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of racemic amines and other basic compounds. |

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Chiral Phosphoric Acid | Resolution of a wide range of racemic bases. chiralpedia.com |

Once a suitable chiral resolving agent and solvent system have been identified, the resolution process involves the following general steps:

Salt Formation: The racemic amine and the chiral resolving agent are dissolved in a suitable solvent, often with heating to ensure complete dissolution. The stoichiometry of the resolving agent can be varied; sometimes, using a substoichiometric amount can be advantageous. gavinpublishers.com

Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. Seeding the solution with a small crystal of the desired diastereomer can facilitate crystallization. The rate of cooling and the final temperature can significantly impact the purity and yield of the crystals. gavinpublishers.com

Isolation: The crystallized diastereomeric salt is isolated by filtration.

Recrystallization: To enhance the diastereomeric purity, the isolated salt is often recrystallized one or more times from a fresh solvent. The purity of the diastereomer is typically monitored at each stage by measuring its specific rotation or by chiral chromatography.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine. The amine is then extracted into an organic solvent and isolated.

A study on the resolution of 1-phenylpropane-amine demonstrated that rapid crystallization under kinetic control, followed by quick filtration, yielded a diastereomeric salt with high enantiomeric purity. gavinpublishers.com Prolonged crystallization times led to a decrease in purity due to the system moving towards thermodynamic equilibrium. gavinpublishers.com Purification of the diastereomeric salt was effectively achieved through a digestion process, which involved briefly boiling the crystals in a solvent mixture. gavinpublishers.com

| Step | Key Parameters | Desired Outcome |

| Salt Formation | Resolving agent, solvent, stoichiometry, temperature | Formation of a solution containing both diastereomeric salts. |

| Crystallization | Cooling rate, final temperature, seeding, time | Selective precipitation of the less soluble diastereomeric salt. gavinpublishers.com |

| Recrystallization | Solvent, number of cycles | Enhancement of the diastereomeric purity of the isolated salt. |

| Liberation | Base, extraction solvent | Isolation of the enantiomerically pure free amine. |

Chromatographic Enantioseparation Methods

Chromatographic techniques are among the most powerful and widely used methods for the separation of enantiomers. nih.govcsfarmacie.cz By employing a chiral environment, either in the stationary phase or as an additive to the mobile phase, racemic mixtures can be resolved into their individual enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary modalities for the enantioseparation of chiral amines like 1-(3-nitrophenyl)propan-1-amine. nih.govnih.gov

Chiral HPLC stands as a cornerstone technique for the analytical and preparative separation of enantiomers. nih.govyakhak.org The method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Key Research Findings: The enantioseparation of primary amines, including aromatic structures similar to 1-(3-nitrophenyl)propan-1-amine, is frequently achieved using polysaccharide-based CSPs. These are derived from cellulose (B213188) or amylose (B160209), often coated or immobilized on a silica support, and feature derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate). yakhak.org The choice of mobile phase is critical and can operate in several modes:

Normal-Phase Mode: Typically employs hexane with an alcohol modifier like 2-propanol or ethanol. yakhak.org For basic analytes like amines, acidic or basic additives are often necessary to improve peak shape and resolution.

Polar Organic Mode: Uses polar solvents like acetonitrile and methanol. This mode can offer different selectivity compared to normal-phase.

Reversed-Phase Mode: Utilizes aqueous buffers with organic modifiers like acetonitrile or methanol. This is less common for polysaccharide CSPs but can be effective with certain immobilized phases.

For primary amines, derivatization with an achiral agent can sometimes be used to introduce functional groups that enhance chiral recognition and detectability. However, direct separation on CSPs is often preferred to avoid additional reaction steps. nih.gov Protein-based CSPs, such as those using alpha-1-acid glycoprotein (AGP), have also been successfully employed for the enantioselective separation of various amine-containing pharmaceutical compounds.

Table 1: Exemplary HPLC Conditions for Chiral Amine Separation

| Parameter | Condition | Rationale / Effect |

|---|---|---|

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Provides strong π-π interactions, hydrogen bonding, and steric interactions for chiral recognition of aromatic amines. yakhak.org |

| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) | Normal-phase elution. TFA is an acidic additive used to protonate the amine, reducing peak tailing and improving interaction with the CSP. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV at 254 nm | The nitrophenyl group provides a strong chromophore for UV detection. |

Note: This table represents typical starting conditions for method development for a compound like 1-(3-nitrophenyl)propan-1-amine based on established methods for similar chiral amines.

Preparative Gas Chromatography (GC) on CSPs is a valuable technique for obtaining small quantities of highly pure enantiomers. For amines, derivatization is almost always required to increase volatility and improve chromatographic performance.

Key Research Findings: The direct analysis of underivatized amines by GC is challenging due to their polarity and low volatility, which leads to poor peak shape and column interaction. Derivatization with reagents such as trifluoroacetic anhydride converts the primary amine into a less polar, more volatile trifluoroacetamide. nih.gov

The most common CSPs for chiral GC are based on cyclodextrin derivatives. These macrocyclic oligosaccharides have a chiral cavity that can include guest molecules, leading to enantioselective interactions. researchgate.netgcms.cz The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (α, β, or γ) influence the enantioselectivity for a given analyte. researchgate.net For aromatic compounds, the separation mechanism often involves the inclusion of the aromatic ring into the cyclodextrin cavity, with additional interactions at the chiral center dictating the enantioseparation. nih.gov

Table 2: Typical GC Parameters for Chiral Amine Derivate Separation

| Parameter | Condition | Rationale / Effect |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) | Reacts with the primary amine to form a volatile, stable N-trifluoroacetyl derivative suitable for GC analysis. nih.gov |

| Chiral Stationary Phase | Chirasil-Dex CB (Permethylated β-cyclodextrin) | Provides a chiral environment for the separation of derivatized enantiomers through inclusion complexation. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases providing good efficiency. |

| Temperature Program | e.g., 100°C hold for 2 min, then ramp 5°C/min to 200°C | A temperature gradient is used to elute compounds with optimal resolution and peak shape. |

| Injector Type | Split/Splitless | Allows for the introduction of small, precise sample volumes. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general sensitivity for organic compounds, while MS offers structural confirmation. |

Note: The conditions are illustrative for the N-trifluoroacetyl derivative of an aromatic amine like 1-(3-nitrophenyl)propan-1-amine.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced organic solvent consumption. nih.govchromatographyonline.comamericanpharmaceuticalreview.com The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic co-solvent, such as methanol.

Key Research Findings: SFC is particularly well-suited for the separation of chiral amines. Polysaccharide and cyclofructan-based CSPs demonstrate excellent performance under SFC conditions. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss of efficiency, leading to very fast analyses. afmps.be

For basic compounds like 1-(3-nitrophenyl)propan-1-amine, the addition of small amounts of acidic and/or basic additives to the co-solvent is crucial. A common strategy is to use a combination of a weak acid (like trifluoroacetic acid) and a weak base (like triethylamine (B128534) or isopropylamine). chromatographyonline.comeuropeanpharmaceuticalreview.com This approach improves peak symmetry and can enhance enantioselectivity by ensuring the analyte is in a consistent ionic state and minimizing undesirable interactions with the silica support. chromatographyonline.com Studies have shown that SFC can successfully resolve a higher percentage of chiral compounds compared to HPLC in screening platforms. chromatographyonline.com

Table 3: Representative SFC Conditions for Chiral Amine Enantioseparation

| Parameter | Condition | Rationale / Effect |

|---|---|---|

| Chiral Stationary Phase | LARIHC CF6-P (Isopropyl carbamate cyclofructan 6) | Shown to provide excellent selectivity for primary amines under SFC conditions. chromatographyonline.com |

| Mobile Phase | CO₂ / Methanol (e.g., 85:15 v/v) | Methanol acts as a polar modifier to control retention. |

| Additive in Co-solvent | 0.3% Trifluoroacetic Acid / 0.2% Triethylamine | Combination of acidic and basic additives improves peak shape and chiral recognition for amines. chromatographyonline.com |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, enabling rapid separations. afmps.be |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical or subcritical state. |

| Detection | UV-Vis Detector | Detects the analyte based on its UV absorbance. |

Note: This table outlines typical conditions based on studies of primary amine separations using SFC.

Kinetic Resolution Methodologies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted. The maximum theoretical yield for the unreacted enantiomer is 50%.

Enzymatic kinetic resolution (EKR) utilizes enzymes as chiral biocatalysts. Lipases are the most commonly used enzymes for the resolution of chiral amines. nih.gov The process typically involves the enantioselective acylation of the amine.

Key Research Findings: In a typical EKR of a racemic amine, a lipase, such as Candida antarctica lipase B (CALB) or lipase from Burkholderia cepacia, catalyzes the acylation of one enantiomer (e.g., the S-enantiomer) with an acyl donor (e.g., ethyl acetate or isopropenyl acetate) at a much higher rate than the other enantiomer. researchgate.net This leaves the unreacted R-enantiomer in high enantiomeric excess. The reaction is often conducted in a non-polar organic solvent to facilitate enzyme activity and product separation. The resulting acylated amine (amide) and the unreacted amine can then be separated by standard chromatographic or extraction methods. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the E-value) and conversion. mdpi.com

For a compound like (±)-1-(3-nitrophenyl)propan-1-amine, an EKR could proceed as follows: (R,S)-1-(3-nitrophenyl)propan-1-amine + Acyl Donor ---(Lipase)--> (S)-N-[1-(3-nitrophenyl)propyl]acetamide + (R)-1-(3-nitrophenyl)propan-1-amine

To overcome the 50% yield limitation of standard kinetic resolution, chemoenzymatic approaches can be employed. The most prominent of these is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic kinetic resolution of the racemic starting material with an in-situ racemization of the slower-reacting enantiomer. diva-portal.org

Key Research Findings: A DKR process involves two catalytic cycles operating simultaneously: the enzymatic resolution and the racemization of the remaining substrate. diva-portal.org For amines, racemization can be challenging. However, methods involving the formation of a transient imine, which can then tautomerize or be acted upon by a racemization catalyst, have been developed. This allows the slower-reacting enantiomer to be continuously converted back into the racemate, making it available for the enzymatic reaction. Theoretically, this allows for a 100% yield of the desired enantiomerically pure product. nih.gov

A chemoenzymatic DKR for 1-(3-nitrophenyl)propan-1-amine would couple the lipase-catalyzed acylation of the (S)-enantiomer with a metal or enzyme-based catalyst that racemizes the remaining (R)-enantiomer. This integrated approach provides a highly efficient route to a single, desired enantiomer from a racemic mixture. nih.govdiva-portal.org

Novel and Emerging Synthetic Routes

Recent innovations in synthetic organic chemistry have provided powerful tools for the construction of chiral molecules like this compound. These methodologies offer advantages in terms of efficiency, safety, and scalability over traditional batch processes.

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. nih.govtcichemicals.com The application of flow chemistry to the synthesis of chiral primary amines, particularly through the reduction of nitro compounds, is highly relevant for producing this compound.

A significant advancement is the metal-free reduction of aromatic and aliphatic nitro derivatives using trichlorosilane under continuous-flow conditions. nih.gov This method allows for the conversion of nitro precursors to the corresponding primary amines in high yields and with very short residence times, often eliminating the need for extensive purification. nih.gov For the synthesis of the target molecule, a prochiral nitroketone, 1-(3-nitrophenyl)propan-1-one, could be continuously reduced and aminated, or a pre-formed chiral nitro compound could be reduced under flow conditions.

Furthermore, multi-step continuous-flow systems have been developed for the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs). nih.govrsc.org For instance, the synthesis of chiral precursors for drugs like baclofen has been achieved in telescoped flow processes starting from nitroalkanes. nih.gov Biocatalytic approaches, such as the use of immobilized transaminases in packed-bed reactors, represent another frontier, enabling the continuous production of chiral amines with high enantioselectivity. rsc.org A potential flow process for this compound could involve an initial asymmetric reduction of the corresponding ketone, followed by an in-line racemization and recycling of the undesired enantiomer, a strategy that has been successfully demonstrated for other chiral amines. whiterose.ac.uk

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Highly efficient, superior control |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reactor volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward, "scaling-out" by running longer |

| Reaction Time | Typically hours to days | Seconds to minutes |

| Reproducibility | Can vary between batches | High, due to precise process control |

Electrochemical synthesis offers a green and powerful alternative to conventional redox reactions by using electrons as traceless reagents, thereby avoiding hazardous and wasteful oxidants or reductants. researchgate.net The application of electrochemistry to the asymmetric synthesis of chiral amines is a rapidly developing field with significant potential for the production of this compound. beilstein-journals.orgdigitellinc.com

The core transformation required is the reduction of a nitro group or an imine. The electrochemical reduction of aromatic nitro compounds to amines is a well-established process that proceeds via a four- or six-electron transfer. nih.govresearchgate.net To achieve stereoselectivity, this reduction can be performed on a prochiral imine precursor, N-(1-(3-nitrophenyl)propylidene)amine, using a chiral electrode or a chiral mediator in the electrolyte solution.

Recent studies have demonstrated the viability of asymmetric paired electrocatalysis, where simultaneous reactions on both the anode and cathode contribute to the desired transformation. acs.org For example, an asymmetric olefin–sulfonylimine coupling has been achieved by combining cobalt-catalyzed hydrogen atom transfer at the anode with nickel-catalyzed imine reduction at the cathode, yielding chiral amines with high enantioselectivity. acs.org A similar strategy could be envisioned for the target molecule, potentially involving the reductive coupling of a nitro-substituted styrene derivative. The development of novel electrochemical approaches using N-sulfinyl imines has also expanded the scope for producing a wide range of chiral amines with excellent diastereoselectivity. digitellinc.com

Visible-light photoredox catalysis harnesses the energy of light to facilitate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net This methodology is particularly well-suited for the synthesis of nitrophenyl amines due to the inherent reactivity of the nitroarene moiety.

A key application is the photocatalytic reduction of nitroarenes to their corresponding aromatic amines. chemistryviews.org Various heterogeneous photocatalysts, such as vanadium oxide on titania (V₂O₅/TiO₂), can mediate this reduction efficiently under blue LED irradiation, using a mild reductant like hydrazine hydrate. chemistryviews.org This approach is compatible with a wide array of functional groups and has been successfully applied on the gram scale. chemistryviews.org

To impart stereoselectivity, photoredox catalysis can be ingeniously combined with other catalytic modes. A prominent example is the dual catalysis system involving a photoredox catalyst and an enzyme. nih.gov In this approach, a photosensitizer reduces a prochiral imine to a racemic amine. Concurrently, a monoamine oxidase (MAO) enzyme selectively oxidizes one enantiomer back to the imine, leading to the accumulation of the desired enantioenriched amine in a cyclic deracemization process. nih.gov This photoenzymatic strategy represents a cutting-edge method for the light-driven asymmetric synthesis of amines and could be directly applicable to the synthesis of this compound from its imine precursor.

Mechanistic Investigations of Synthetic Pathways

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of stereoselectivity. For the synthesis of chiral amines like this compound, mechanistic studies focus on identifying key transition states and understanding the subtle interactions between the catalyst and substrate that dictate the stereochemical outcome.

The stereoselectivity of a catalytic reaction is determined at the stereo-differentiating transition state (TS). Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structures and relative energies of these transient species. acs.org

In the context of asymmetric hydrogenation of imines—a primary method for synthesizing chiral amines—several mechanistic pathways and transition state models have been proposed. For iridium-catalyzed systems, DFT calculations have shown that the reaction can proceed via an "outer sphere" mechanism where the hydride is transferred to the imine without prior coordination to the metal center. researchgate.net Computational studies on zirconocene-mediated reductions of ketimines support a cyclic half-chair transition state to rationalize the high selectivity observed in the formation of benzylic amines. acs.org In other cases, such as with certain iridium catalysts bearing rigid spiro ligands, eight-membered cyclic transition states have been calculated to be energetically favorable. chinesechemsoc.org These models help explain how the chiral ligand framework creates a specific three-dimensional environment that favors one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer.

The origin of stereoinduction lies in the non-covalent interactions between the chiral catalyst and the substrate within the transition state assembly. These interactions, which include steric repulsion, hydrogen bonding, and dispersive forces, effectively lock the substrate into a specific conformation, exposing one prochiral face to the incoming reagent. acs.orgnih.gov

Computational studies on the asymmetric hydrogenation of imines have revealed that stereoselectivity often arises from a delicate balance of attractive non-covalent interactions and repulsive steric clashes. acs.org For example, the chiral pockets of catalysts can be precisely tuned to maximize these interactions. In organocatalysis, the mechanism of stereoinduction is often governed by hydrogen bonding. Chiral Brønsted acids or thiourea catalysts can activate imines by forming hydrogen bonds, simultaneously shielding one face of the C=N double bond and directing the nucleophile to the opposite face. nih.gov The development of peptide-based catalysts further highlights the importance of specific catalyst-substrate interactions, mimicking the high fidelity seen in enzymatic catalysis. acs.org By understanding these subtle forces, chemists can rationally design more effective and highly selective catalysts for the synthesis of specific targets like this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-Nitrophenyl)propan-1-one |

| N-(1-(3-Nitrophenyl)propylidene)amine |

| Trichlorosilane |

| Baclofen |

| p-Chlorobenzaldehyde |

| Nitromethane |

| Hydrazine hydrate |

| Vanadium oxide |

Kinetic Studies of Key Synthetic Steps

The kinetic resolution of a racemic amine and the asymmetric synthesis of a chiral amine from a ketone are two of the most prevalent strategies for accessing enantiopure amines. Kinetic studies of these processes are crucial for optimizing reaction conditions, including catalyst loading, substrate concentration, temperature, and reaction time, to achieve high enantioselectivity and yield.

Enzymatic Kinetic Resolution and Asymmetric Synthesis

Enzymatic methods are highly valued in chiral synthesis for their exceptional selectivity and operation under mild conditions. Transaminases, for instance, are widely employed in the asymmetric synthesis of chiral amines from prochiral ketones. The kinetics of these biocatalytic reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration.

A study on the asymmetric synthesis of (R)-1-phenylethylamine from acetophenone using an immobilized ω-transaminase provides a relevant kinetic framework. The key kinetic parameters, the Michaelis-Menten constant (K*) and the maximum reaction rate (V_{max}), were determined by measuring the initial reaction rates at varying acetophenone concentrations. These parameters are crucial for understanding the enzyme's affinity for the substrate and its maximum catalytic turnover rate.

Table 1: Michaelis-Menten Kinetic Parameters for the Asymmetric Synthesis of (R)-1-Phenylethylamine

| Parameter | Value | Units |

|---|---|---|

| V_{max} | 6.87 | mM/min |

| K_ | 2.52 | mM |

Reaction Conditions: Immobilized ω-transaminase on methacrylate beads, 100 mM Alanine, pH 7.5, 30 °C.

The data indicates a relatively high maximum reaction rate and a moderate affinity of the enzyme for the acetophenone substrate under these conditions. Such kinetic data is instrumental in designing efficient bioreactors for the large-scale production of chiral amines.

Another vital enzymatic approach is the dynamic kinetic resolution (DKR) of racemic amines. This process combines the enzymatic resolution of one enantiomer with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. A study on the DKR of (±)-1-phenylethylamine using Candida antarctica lipase B (CALB) in conjunction with a ruthenium racemization catalyst highlights the kinetic interplay between the enzymatic acylation and the metal-catalyzed racemization. The efficiency of the DKR process is highly dependent on the relative rates of these two reactions.

Asymmetric Transfer Hydrogenation

Non-enzymatic methods, such as the asymmetric transfer hydrogenation (ATH) of prochiral ketones, also represent a powerful strategy for the synthesis of chiral amines and alcohols. These reactions, often catalyzed by ruthenium complexes, involve the transfer of hydrogen from a donor molecule, such as isopropanol, to the ketone.

Kinetic studies of the ATH of acetophenone using a Noyori-type homogeneous Ru-catalyst have revealed that the reaction is an equilibrium process with product inhibition. The reaction rate is influenced by the concentrations of the ketone, the hydrogen donor, the chiral alcohol product, and the acetone byproduct. A key kinetic parameter in these catalytic systems is the turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit of time. In one study, a TOF of 540 mol/(mol catalyst·h) was observed after 20 minutes, reaching 80% conversion of acetophenone. The catalytic activity, as measured by TOF, can be significantly affected by reaction conditions such as temperature and the ratio of solvent to hydrogen donor. For instance, in the ATH of acetophenone promoted by a chitosan ester ruthenium complex, the TOF was found to increase with temperature.

Table 2: Turnover Frequency (TOF) in the Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | Hydrogen Source | Temperature (°C) | TOF (h⁻¹) |

|---|---|---|---|

| Chitosan ester-Ru complex | Isopropanol | 100 | 48.5 |

| Chitosan ester-Ru complex | Sodium formate | Not specified | 29.4 |

Data reflects the influence of temperature and hydrogen source on catalytic activity.

These kinetic investigations underscore the complexity of asymmetric catalytic systems. A thorough understanding of the reaction mechanism and the factors influencing the reaction rate is essential for the rational design of efficient and selective syntheses of chiral compounds like this compound. While the data presented here is for analogous systems, the principles of enzymatic and catalytic kinetics are directly applicable to the development of a robust synthetic process for the target molecule.

Chemical Reactivity and Functional Group Transformations of 1s 1 3 Nitrophenyl Propan 1 Amine

Reactions Involving the Amine Functional Group

The primary amine group in (1S)-1-(3-nitrophenyl)propan-1-amine is a nucleophilic center, making it susceptible to reaction with a variety of electrophiles. These reactions are fundamental for creating new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions for Derivatization

Acylation and sulfonylation are common derivatization techniques for primary amines, converting them into stable amides and sulfonamides, respectively. These reactions typically involve treating the amine with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a base to neutralize the acidic byproduct.

Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, yields the corresponding N-acylated derivative. This transformation is often used to protect the amine group or to introduce specific functionalities.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base like pyridine, produces a sulfonamide. Sulfonamides are important structural motifs in medicinal chemistry. A mild and efficient method for sulfonamide synthesis involves reacting amine-derived sulfonate salts with cyanuric chloride and triethylamine (B128534). organic-chemistry.org

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(3-nitrophenyl)propyl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(1-(3-nitrophenyl)propyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(1-(3-nitrophenyl)propyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | N-(1-(3-nitrophenyl)propyl)methanesulfonamide |

Alkylation and Reductive Amination Studies

The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more effectively, via reductive amination.

Direct Alkylation: The reaction of this compound with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org However, this method is often complicated by polyalkylation, as the resulting secondary amine is typically more nucleophilic than the primary starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com Controlling the reaction to achieve selective monoalkylation can be challenging. masterorganicchemistry.comnih.gov

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). libretexts.org The imine is then reduced in situ to the corresponding secondary amine. libretexts.orglibretexts.org This two-step, often one-pot, procedure avoids the issue of overalkylation. masterorganicchemistry.comfrontiersin.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the imine in the presence of the carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org

| Carbonyl Compound | Reducing Agent | Product Type (Secondary Amine) |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-methyl-1-(3-nitrophenyl)propan-1-amine |

| Acetaldehyde | NaBH(OAc)₃ | N-ethyl-1-(3-nitrophenyl)propan-1-amine |

| Acetone | H₂/Ni | N-isopropyl-1-(3-nitrophenyl)propan-1-amine |

| Benzaldehyde | NaBH₄ | N-benzyl-1-(3-nitrophenyl)propan-1-amine |

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is an acid-catalyzed nucleophilic addition followed by the elimination of a water molecule. wikipedia.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation or the use of dehydrating agents. wikipedia.org The reaction rate is optimal under mildly acidic conditions (pH ~5). libretexts.org

These imine derivatives are versatile intermediates in organic synthesis. The electrophilicity of imines can be enhanced by protonation, making them susceptible to attack by nucleophiles in reactions like the Mannich reaction. nih.gov

N-Oxidation Chemistry

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen atom in amines has a wide range of possible oxidation states. libretexts.org Oxidation of primary amines with reagents like hydrogen peroxide or peroxy acids can be complex. libretexts.org The initial product may be a hydroxylamine (B1172632) (R-NHOH), which is often susceptible to further oxidation. libretexts.orguomustansiriyah.edu.iq Subsequent oxidation can lead to nitroso compounds (R-N=O) and ultimately nitro compounds (R-NO₂), although these transformations can be difficult to control and may be accompanied by side reactions. uomustansiriyah.edu.iq For aromatic amines, N-oxidation can produce N-hydroxylamines, which may be further oxidized to nitroso products. uomustansiriyah.edu.iq

Reactions Involving the Nitro Aromatic Moiety

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to various other nitrogen-containing functional groups.

Reduction of the Nitro Group to Amine/Hydroxylamino Derivatives (Excluding applications)

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, most commonly yielding a primary aromatic amine (an aniline (B41778) derivative). libretexts.org A wide array of reagents and conditions can accomplish this conversion. wikipedia.org

Reduction to Amines:

Catalytic Hydrogenation: This is a very common and clean method. Hydrogen gas (H₂) is used with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is highly efficient but may also reduce other functional groups like alkenes or alkynes. libretexts.org

Metals in Acidic Media: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.comquora.com These methods are often chemoselective, leaving other reducible groups intact. commonorganicchemistry.com

Other Reducing Agents: Various other reagents can be used, including sodium hydrosulfite, sodium sulfide, or metal hydrides, although metal hydrides like LiAlH₄ are typically not used for aryl nitro compounds as they can lead to azo compounds. wikipedia.orgcommonorganicchemistry.com

Reduction to Hydroxylamines: Under carefully controlled conditions, the reduction can be stopped at the hydroxylamine stage. Reagents for this partial reduction include zinc dust in the presence of ammonium chloride or catalytic reduction with rhodium on carbon with hydrazine. wikipedia.org Palladium-catalyzed reductions using triethylsilane can also yield hydroxylamines from aliphatic nitro compounds, suggesting the possibility of similar controlled reductions for aromatic systems under specific conditions. organic-chemistry.org

| Product | Reagent/Conditions | Notes |

|---|---|---|

| Amine | H₂, Pd/C or PtO₂ | Common, efficient catalytic hydrogenation. commonorganicchemistry.com |

| Amine | Fe, HCl or Acetic Acid | Classic, cost-effective method. commonorganicchemistry.com |

| Amine | SnCl₂, HCl | Mild conditions, good for sensitive substrates. commonorganicchemistry.comquora.com |

| Amine | Zn, HCl or Acetic Acid | Effective reducing agent. commonorganicchemistry.com |

| Amine | Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous media. wikipedia.org |

| Hydroxylamine | Zn, NH₄Cl | Controlled reduction in aqueous ammonium chloride. wikipedia.org |

| Hydroxylamine | Rh/C, Hydrazine | Catalytic method for partial reduction. wikipedia.org |

The reduction of the nitro group in this compound would yield (S)-1-(3-aminophenyl)propan-1-amine, a diamine, or (S)-1-(3-(hydroxylamino)phenyl)propan-1-amine, depending on the conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Studies on the Nitrophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. For this mechanism to be effective, two primary conditions must be met: the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring.

Crucially, the electron-withdrawing group must be positioned ortho or para to the leaving group. This specific orientation allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex into the electron-withdrawing substituent (e.g., the nitro group). wikipedia.orgrsc.org

In the case of this compound, the nitro group is located at the meta position relative to the aminopropyl substituent. Furthermore, the phenyl ring itself does not possess a conventional leaving group like a halide. Consequently, the molecule is not suitably configured for classical SNAr reactions. The meta-positioning of the nitro group prevents it from effectively stabilizing the negative charge that would arise from a nucleophilic attack at a position bearing a hypothetical leaving group. Therefore, direct substitution of other groups on the ring via a standard SNAr pathway is not a feasible transformation for this compound under typical conditions.

Electrophilic Aromatic Substitution Patterns on the Ring

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. In this compound, two substituents influence the position of an incoming electrophile: the nitro group (-NO₂) and the (1S)-1-aminopropyl group.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the nitro group a strong meta-director. quora.com

Aminopropyl Group (-CH(NH₂)CH₂CH₃): This substituent's effect is more complex and depends on the reaction conditions.

The alkyl portion is weakly activating and an ortho, para-director.

The amine (-NH₂) is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

However, EAS reactions are often performed in strong acidic media. Under these conditions, the basic amine group is protonated to form an ammonium group (-NH₃⁺), which becomes a deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.

Given the strongly deactivating and meta-directing nature of the nitro group, and the likely protonation of the amine group under typical EAS conditions to form another meta-director, electrophilic substitution on this compound is expected to be difficult and directed to the positions meta to both existing groups (i.e., C5).

Stereochemical Aspects of Reactions

The presence of a stereocenter at the benzylic position (the carbon atom attached to both the phenyl ring and the amine group) means that reactions involving this center must be considered in a three-dimensional context.

Retention or Inversion of Configuration at the Chiral Center

Reactions that transform the primary amine functionality can potentially affect the configuration of the chiral center. For instance, if the amine were to be converted into a leaving group, a subsequent nucleophilic substitution at this benzylic carbon could proceed via two main pathways:

Sₙ2 Mechanism: A bimolecular substitution would involve a backside attack by the nucleophile, leading to a complete inversion of configuration .

Sₙ1 Mechanism: A unimolecular substitution would proceed through a planar, achiral benzylic carbocation intermediate. The subsequent attack by a nucleophile could occur from either face, leading to racemization , or the loss of stereochemical integrity.

The likelihood of one pathway over the other depends on the specific reagents, solvent, and the nature of the leaving group. Without specific experimental studies on this compound, the stereochemical outcome of such transformations remains a matter of prediction based on general mechanistic principles.

Diastereoselective Transformations

Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. In the context of this compound, this could involve reactions that create a new stereocenter in the molecule.

Significant findings on diastereoselectivity come from studies on imines derived from 3-nitroaniline (B104315), a structurally analogous compound. In a Povarov reaction between a 3-nitro substituted imine and an acyclic enamide, the cycloaddition was not only completely regioselective but also completely exo-selective. researchgate.net This high level of diastereoselectivity means that the stereochemistry of the alkene reactant was preserved in the final tetrahydroquinoline product, forming one diastereomer exclusively. This result is particularly noteworthy because Povarov reactions often show poor stereoselectivity. researchgate.net

Table 1: Stereoselectivity in the Povarov Reaction of a 3-Nitro Substituted Imine

| Reactants | Selectivity Type | Outcome |

| 3-Nitro Substituted Imine + Acyclic Enamide | Diastereoselectivity | Completely exo-selective |

| Unsubstituted Imine + Acyclic Enamide | Diastereoselectivity | Poor (2:1 mixture of diastereomers) |

Data sourced from a study on benzylidene-(3-nitrophenyl)amine, a structurally related compound. researchgate.net

This research highlights that the 3-nitro substituent plays a crucial role in controlling the stereochemical course of the reaction, leading to a highly ordered transition state and a single diastereomeric product.

Regioselectivity and Chemoselectivity in Complex Transformations

In molecules with multiple reactive sites, regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) are paramount for synthetic utility. This compound possesses several potential reaction sites: the amine, the benzylic C-H bond, and the aromatic ring.

The study of the Povarov reaction using an imine derived from 3-nitroaniline provides a clear example of high regioselectivity in a complex transformation. researchgate.net The reaction involves the formation of two new bonds and three contiguous chiral centers. The researchers observed that the initial cycloaddition showed complete regioselectivity, with the reaction occurring at the C-2 position of the 3-nitroaniline ring rather than the alternative C-6 position.

Table 2: Regioselectivity in the Povarov Cycloaddition

| Position of Attack | Product Formation |

| C-2 Position | Exclusively observed product (5-nitro substituted) |

| C-6 Position | Not observed |

Based on studies of benzylidene-(3-nitrophenyl)amine. researchgate.net

This outcome was described as unprecedented, as it demonstrated that the reaction could be controlled to favor addition at a sterically hindered position, leading to a single regioisomer. researchgate.net This level of control is essential for the synthesis of complex molecular architectures. Chemoselectivity, on the other hand, would be demonstrated in reactions such as the selective oxidation of the benzylic C-H bond without affecting the amine or the aromatic ring, or the protection of the amine group to allow for selective reactions on the ring.

Advanced Spectroscopic and Chiroptical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1S)-1-(3-nitrophenyl)propan-1-amine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule and providing insights into its three-dimensional structure.

High-Resolution 1H, 13C, and 15N NMR Studies

High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen nuclei in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methine proton at the chiral center, and the four aromatic protons on the 3-nitrophenyl ring. The ethyl group will present as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (CH₂) protons, coupled to each other and to the methine proton. The benzylic methine proton (CH-NH₂) is a key signal, appearing as a multiplet due to coupling with the adjacent methylene protons and the amine protons. The aromatic region will display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring, with chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts will confirm the presence of the ethyl group carbons, the benzylic methine carbon attached to the amine group, and the six carbons of the 3-nitrophenyl ring. The carbon atom bearing the nitro group (C-NO₂) will be significantly downfield shifted.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the two nitrogen atoms—one in the amine group and one in the nitro group. The chemical shifts of these two signals would be vastly different, reflecting their distinct chemical functionalities.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) | Assignment |

| -CH₃ | ~0.9 (triplet) | -CH₃ |

| -CH₂- | ~1.7-1.8 (multiplet) | -CH₂- |

| -CH(NH₂) | ~4.1 (multiplet) | -CH(NH₂) |

| Aromatic-H | ~7.5-8.3 (multiplets) | Aromatic-C |

| -NH₂ | Variable, broad | Aromatic-C(NO₂) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the methylene protons and the methine proton. It would also help delineate the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the signal for the methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the methine proton to the carbons of the aromatic ring, confirming the attachment of the aminopropyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry. In this compound, NOESY could reveal spatial proximities between the protons of the aminopropyl side chain and the protons of the aromatic ring.

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of 1-(3-nitrophenyl)propan-1-amine, NMR spectroscopy can be employed in conjunction with chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the amine. Upon binding, the CSR induces significant changes in the chemical shifts of the substrate's protons. Because the amine is chiral, it forms diastereomeric complexes with the chiral reagent, one for the (S)-enantiomer and one for the (R)-enantiomer. These diastereomeric complexes have different NMR spectra. Consequently, in the presence of the CSR, a racemic mixture will show two sets of signals for some protons, allowing for the integration of these signals to quantify the ratio of the enantiomers and thus the enantiomeric excess.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, there is rotational freedom around the C-C single bond of the side chain and the C-N bond. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the energy barriers for these conformational interchanges.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

Detailed Band Assignment and Interpretation

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Vibrations: The primary amine group (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for the symmetric and asymmetric N-H stretches. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: The spectrum will contain bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

NO₂ Vibrations: The nitro group (-NO₂) is a strong absorber in the IR spectrum. It will display two intense stretching bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric Stretch | ~3400 |

| Amine (-NH₂) | Symmetric Stretch | ~3300 |

| Amine (-NH₂) | Scissoring (Bend) | ~1600 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | ~1450-1600 |

Mass Spectrometry Techniques for Precise Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. Various ionization techniques and analysis methods can be employed to gain detailed structural information.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O₂), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₁₂N₂O₂ | 180.0899 |

| [M+H]⁺ | C₉H₁₃N₂O₂ | 181.0977 |

| [M+Na]⁺ | C₉H₁₂N₂O₂Na | 203.0796 |

This high-resolution data is invaluable for confirming the identity of the compound in complex mixtures and for verifying the products of chemical synthesis.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the functional groups present.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govresearchgate.net The aliphatic amine chain can also undergo characteristic cleavages. A primary fragmentation would likely be the loss of the ethyl group (C₂H₅) via cleavage alpha to the amine, leading to a stable benzylic cation. Another possibility is the loss of ammonia (NH₃).

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₂N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z |

| 181.0977 | Loss of ethyl radical | [C₇H₇N₂O₂]⁺ | 151.0456 |

| 181.0977 | Loss of ammonia | [C₉H₁₀O₂]⁺ | 150.0681 |

| 181.0977 | Loss of nitromethane | [C₈H₉]⁺ | 105.0704 |

| 151.0456 | Loss of NO₂ | [C₇H₇]⁺ | 91.0548 |

| 151.0456 | Loss of CO | [C₆H₇N₂O]⁺ | 123.0558 |

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the molecule.

To definitively confirm fragmentation mechanisms, isotopic labeling studies can be performed. For example, by replacing the hydrogens on the amine group with deuterium (D), the resulting mass shift in the fragment ions can pinpoint which fragments retain the amine group. If the hydrogens on the propyl chain were deuterated, this would help to elucidate the fragmentation of the aliphatic portion of the molecule. While no specific isotopic labeling studies have been published for this compound, this technique remains a powerful tool for detailed structural analysis in mass spectrometry.

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy techniques are essential for confirming the absolute configuration and studying the conformational preferences of chiral molecules like this compound.

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For this compound, the ECD spectrum would be expected to be the mirror image of that of its (1R)-enantiomer. nih.gov

The chromophores in the molecule, primarily the nitrophenyl group, will give rise to characteristic Cotton effects. The sign and intensity of these effects are determined by the spatial arrangement of the atoms around the chiral center. Theoretical calculations of the ECD spectrum, often using time-dependent density functional theory (TD-DFT), can be compared with the experimental spectrum to provide a confident assignment of the absolute configuration. For many chiral amines, the S-enantiomer exhibits a negative Cotton effect at certain wavelengths. nih.gov The ECD spectrum is a powerful tool for confirming that the synthesis has produced the desired (1S) stereoisomer. nih.govacs.orgsemanticscholar.org

Electronic Circular Dichroism (ECD) Spectroscopy

Experimental ECD Measurement and Interpretation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. It relies on the differential absorption of left and right circularly polarized light by a chiral sample. An experimental ECD spectrum is a plot of this difference in absorption (usually as molar ellipticity, [θ]) against wavelength.

For a molecule like this compound, the chromophores, particularly the 3-nitrophenyl group, are expected to give rise to characteristic ECD signals. The sign and intensity of the observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

The interpretation of an experimental ECD spectrum involves comparing it to the spectrum of a known standard or to a computationally predicted spectrum. A positive or negative Cotton effect at a specific wavelength can be correlated to a particular electronic transition and, consequently, to a specific absolute configuration.

Illustrative Experimental ECD Data for a Chiral Aromatic Amine

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 280 | +1500 |

| 250 | -2200 |

| 220 | +800 |

This table is illustrative and does not represent actual data for this compound.

Computational Prediction of ECD Spectra for Assignment

In the absence of an enantiomerically pure standard, the computational prediction of ECD spectra has become an indispensable tool for the assignment of absolute configuration. This approach involves several steps:

Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics or other computational methods.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated at a higher level of theory, typically using Density Functional Theory (DFT).

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using Time-Dependent DFT (TD-DFT).

Boltzmann Averaging: The final predicted ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

A comparison of the resulting predicted spectrum with the experimental one allows for the confident assignment of the absolute configuration. A good match in terms of the sign and wavelength of the Cotton effects between the experimental and the computationally predicted spectrum for the (S)-enantiomer would confirm the absolute configuration of the sample.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve shows a plain curve at wavelengths far from an absorption maximum and anomalous dispersion (a "Cotton effect") in the region of an absorption band.

ORD and ECD are closely related through the Kronig-Kramers transforms, and they provide complementary information about the stereochemistry of a chiral molecule. While ECD is generally preferred for stereochemical assignment due to its simpler interpretation, ORD can be a valuable tool, especially when measurements are taken over a wide range of wavelengths.

Vibrational Circular Dichroism (VCD) Techniques

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is the vibrational analogue of ECD. VCD spectra provide a wealth of information about the stereochemistry and conformational preferences of molecules in solution.

Each vibrational mode of a chiral molecule can, in principle, give rise to a VCD signal. The resulting spectrum is typically complex and highly characteristic of the molecule's three-dimensional structure. Similar to ECD, the experimental VCD spectrum is often compared with a computationally predicted spectrum to determine the absolute configuration. This technique is particularly useful for molecules that lack strong UV-Vis chromophores, which would result in weak ECD signals.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique relies on the diffraction of X-rays by a crystalline sample.

Single Crystal X-ray Diffraction Analysis